SC-514
CAS No.: 354812-17-2
Cat. No.: VC0542709
Molecular Formula: C9H8N2OS2
Molecular Weight: 224.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 354812-17-2 |
---|---|
Molecular Formula | C9H8N2OS2 |
Molecular Weight | 224.3 g/mol |
IUPAC Name | 3-amino-5-thiophen-3-ylthiophene-2-carboxamide |
Standard InChI | InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12) |
Standard InChI Key | BMUACLADCKCNKZ-UHFFFAOYSA-N |
SMILES | C1=CSC=C1C2=CC(=C(S2)C(=O)N)N |
Canonical SMILES | C1=CSC=C1C2=CC(=C(S2)C(=O)N)N |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of SC-514
SC-514 is a synthetic thiophene derivative with the molecular formula C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub> and a molecular weight of 224.3 g/mol . Its structure features a bithiophene backbone substituted with an amino group and a carboxamide moiety, which are critical for its interaction with the ATP-binding pocket of IKKβ .
Table 1: Key Chemical Properties of SC-514
The compound’s poor aqueous solubility necessitates the use of dimethyl sulfoxide (DMSO) as a solvent for in vitro applications . Its stability under standard laboratory conditions (-20°C) ensures practical utility in experimental settings .
Mechanism of Action: IKKβ Inhibition and NF-κB Suppression
SC-514 selectively targets IKKβ, a kinase responsible for phosphorylating IκBα, an inhibitor of the NF-κB transcription factor. By binding competitively to the ATP-binding site of IKKβ, SC-514 prevents IκBα phosphorylation and subsequent proteasomal degradation . This inhibition retains NF-κB subunits (e.g., p65/RelA) in the cytoplasm, thereby blocking their nuclear translocation and transcriptional activity .
Key Mechanistic Findings:
-
ATP-Competitive Inhibition: SC-514 exhibits reversible competition with ATP, with a K<sub>i</sub> value of 1.3 μM .
-
Selectivity Profile: Over 10-fold selectivity for IKKβ compared to 28 other kinases, including JNK, p38, and ERK .
-
Downstream Effects:
In Vitro Pharmacological Effects
SC-514 has been extensively characterized in cellular models, demonstrating broad anti-inflammatory and anti-neoplastic activity.
Table 2: In Vitro Activity of SC-514 Across Cell Lines
In RASFs, SC-514 (100 μM) blocks IκBα degradation and reduces nuclear p65 levels by 60% . Similarly, in HPV16+ SiHa cells, it reverses LPS-mediated downregulation of tumor suppressors p53 and p21, restoring apoptotic signaling .
In Vivo Efficacy and Therapeutic Applications
Preclinical studies underscore SC-514’s potential in oncology and inflammatory disorders.
Melanoma Chemosensitization
In a xenograft model, SC-514 (10 mg/kg) synergized with nitrosoureas to reduce tumor volume by 45% compared to monotherapy. This synergy arises from dual mechanisms:
-
ROS Induction: Elevates reactive oxygen species, enhancing DNA crosslinking by alkylating agents .
-
DNA Damage Amplification: Prolongs γH2AX foci persistence, indicative of impaired damage repair .
Anti-Inflammatory Activity
In acute inflammation models, intraperitoneal SC-514 (50 mg/kg) suppressed serum TNF-α levels by 70% within 6 hours post-LPS challenge . This effect correlates with reduced neutrophil infiltration and tissue damage in murine arthritis models .
Osteoclastogenesis Inhibition
SC-514 (10 μM) inhibits RANKL-induced osteoclast differentiation in bone marrow macrophages, a process dependent on NF-κB nuclear translocation . This suggests utility in osteoporosis and metastatic bone disease.
Pharmacological Considerations and Limitations
While SC-514 demonstrates promising activity, its translational potential is constrained by:
-
Poor Aqueous Solubility: Limits intravenous administration; formulation advancements (e.g., nanoemulsions) are under investigation .
-
Off-Target Effects at High Concentrations: Apoptosis induction in RAW 264.7 cells at ≥12.5 μM .
-
Species-Specific Pharmacokinetics: Oral bioavailability remains uncharacterized in primates.
Future Directions and Clinical Relevance
Ongoing research explores SC-514 in combination therapies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume